cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a novel compound in the field of organic chemistry. . The compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-ethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.
Procedure: The cyclohexane is reacted with 4-ethylbenzoyl chloride in the presence of the catalyst. The reaction mixture is then quenched with water and extracted with an organic solvent.
Chemical Reactions Analysis
Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Scientific Research Applications
Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Trans-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid: This isomer differs in the spatial arrangement of the substituents on the cyclohexane ring.
4-(4-Ethylbenzoyl)benzoic acid: This compound has a similar benzoyl group but lacks the cyclohexane ring.
4-(4-Ethylphenyl)butanoic acid: This compound has a similar ethylbenzoyl group but a different carbon chain structure.
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19/h3-6,13-14H,2,7-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFCKQWPLJQIMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226585 |
Source
|
Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-13-3 |
Source
|
Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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